Dichloromethyldiisopropoxyborane

Übersicht

Beschreibung

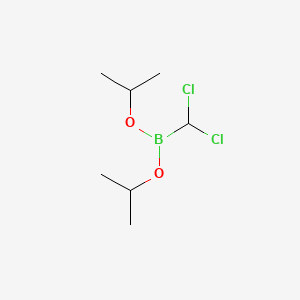

Dichloromethyldiisopropoxyborane is a chemical compound with the molecular formula C7H15BCl2O2 and a molecular weight of 212.91 g/mol . It is also known by other names such as (Dichloromethyl)diisopropoxyborane and Diisopropyl (dichloromethyl)boronate . This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Vorbereitungsmethoden

Dichloromethyldiisopropoxyborane can be synthesized through various methods. One common synthetic route involves the reaction of triisopropyl borate with lithium dichloromethyl . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Gaps in Available Data

Related Reactivity Patterns

While direct data is absent, insights can be inferred from analogous boron compounds:

Hydroboration and Transmetalation

-

NHC-boranes react with alkynes (e.g., DMAD) to form alkenylboranes or boriranes via syn-addition mechanisms . Dichloromethyldiisopropoxyborane may exhibit similar regioselectivity in hydroboration.

-

Bisallylboranes undergo regioselective alkene/alkyne additions and Suzuki couplings . Cl₂CH-B(OiPr)₂ could serve as a precursor in cross-coupling reactions if stabilized by isopropoxy groups.

Reductive and Oxidative Pathways

-

Borane complexes with electron-withdrawing groups (e.g., Cl) show slower reaction kinetics in reductive cleavage of acetals . The dichloromethyl group in Cl₂CH-B(OiPr)₂ may similarly modulate reactivity in reductions.

-

Amidinate-supported dichloroboranes react with hypersilyl reagents to activate β-carbon centers . A parallel mechanism might apply to Cl₂CH-B(OiPr)₂, though steric effects from isopropoxy groups could alter outcomes.

Proposed Synthetic Routes

Based on methods for analogous compounds:

From Boron Trihalides

-

Step 1 : React BCl₃ with isopropanol to form B(OiPr)₃.

-

Step 2 : Substitute one isopropoxy group with dichloromethyl via Grignard or organolithium reagents:

-

Challenges : Competitive side reactions (e.g., over-substitution) require careful stoichiometry .

Transesterification

-

Exchange alkoxy groups on preformed dichloromethylboranes:

Critical Research Needs

-

Synthetic Validation : Optimize routes to isolate Cl₂CH-B(OiPr)₂ and characterize via (expected δ ≈ 25–35 ppm for tetracoordinated boron) .

-

Stability Studies : Assess hydrolytic sensitivity and thermal decomposition pathways.

-

Computational Modeling : Predict reaction barriers for hydroboration or transmetalation using DFT (e.g., M06-2X/6-311+G(d,p)) .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1.1 Hydroboration Reactions

DCM-DIPB is employed as a hydroborating agent in the synthesis of organoboron compounds. Its ability to selectively add across double bonds allows for the formation of various alkylboranes, which serve as intermediates in the synthesis of alcohols, amines, and other functional groups. The efficiency of DCM-DIPB in hydroboration reactions is attributed to its steric hindrance and electronic properties, which facilitate regioselective additions.

1.2 Cross-Coupling Reactions

In the context of cross-coupling reactions, DCM-DIPB can be used to generate boronic esters from aryl halides through palladium-catalyzed processes. This application is significant for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The advantages of using DCM-DIPB include higher yields and milder reaction conditions compared to traditional methods.

Catalysis

2.1 Catalytic Systems

DCM-DIPB has been investigated as a component in catalytic systems for various transformations, including C–C bond formations. Its role as a ligand in transition metal catalysis enhances the efficiency and selectivity of reactions such as Suzuki-Miyaura coupling. The incorporation of DCM-DIPB into these systems has shown to improve catalyst stability and reduce byproduct formation.

2.2 Asymmetric Synthesis

The compound has also been explored for its potential in asymmetric synthesis, where it acts as a chiral auxiliary or catalyst precursor. Research indicates that DCM-DIPB can facilitate high enantioselectivity in reactions involving nucleophilic attack on electrophiles, thereby allowing for the synthesis of chiral molecules essential in medicinal chemistry.

Materials Science

3.1 Polymer Chemistry

In materials science, DCM-DIPB is utilized in the development of boron-containing polymers with unique properties such as thermal stability and enhanced mechanical strength. These polymers have applications ranging from coatings to composite materials used in aerospace and automotive industries.

3.2 Nanomaterials

The compound has been incorporated into the synthesis of nanomaterials, particularly boron-doped carbon nanostructures that exhibit improved electrical conductivity and catalytic activity. These materials are being explored for applications in energy storage and conversion technologies.

Wirkmechanismus

The mechanism of action of dichloromethyldiisopropoxyborane involves its ability to form stable boron-oxygen and boron-carbon bonds . This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reactants .

Vergleich Mit ähnlichen Verbindungen

Dichloromethyldiisopropoxyborane can be compared with other boron-containing compounds such as:

Bis(pinacolato)diboron: Used in similar carbon-carbon bond-forming reactions but has different reactivity and stability profiles.

Tetrahydroxydiboron: Another boron reagent used in organic synthesis with distinct properties and applications.

Triisopropyl borate: A precursor in the synthesis of this compound and used in various boron chemistry applications.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates, making it a versatile reagent in organic synthesis .

Biologische Aktivität

Dichloromethyldiisopropoxyborane (DCMDIB) is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis and Structure

This compound can be synthesized through various methods involving boron reagents and chlorinated solvents. The general synthetic route involves the reaction of boron trichloride with diisopropyl ether in the presence of a chloromethylating agent. The structure of DCMDIB features a boron atom coordinated to two isopropoxy groups and two chlorine atoms, contributing to its reactivity and potential biological effects.

Biological Activity

The biological activity of DCMDIB has been investigated in several studies, particularly focusing on its interaction with cellular processes and potential therapeutic applications.

1. Cytotoxicity and Cell Viability

Research has indicated that DCMDIB exhibits varying levels of cytotoxicity depending on the concentration used. In vitro studies utilizing cell lines such as COS-1 have shown that at certain concentrations, DCMDIB can reduce cell viability significantly. This effect is often assessed using assays like MTT and lactate dehydrogenase (LDH) to evaluate cellular health and membrane integrity .

2. Mechanism of Action

The mechanism through which DCMDIB exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with key signaling pathways involved in cell proliferation and apoptosis. For example, it has been observed to affect transcription factors that regulate gene expression related to cell growth and differentiation .

3. Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the DCMDIB structure influence its biological activity. Variations in the isopropoxy substituents have been shown to alter the compound's potency against specific cellular targets. Such studies are crucial for optimizing the compound for therapeutic use .

Case Studies

Several case studies highlight the practical implications of DCMDIB in biological research:

- Cardiomyocyte Hypertrophy : One study explored the effects of DCMDIB on cardiomyocyte hypertrophy, revealing that it could modulate hypertrophic signaling pathways in vitro. The compound was tested alongside known hypertrophic stimuli, demonstrating its potential as a therapeutic agent in cardiac diseases .

- Transcriptional Regulation : Another significant study focused on how DCMDIB affects transcriptional synergy between GATA4 and NKX2-5 transcription factors. The results indicated that DCMDIB could inhibit this synergy, thereby influencing cardiac gene expression .

Table 1: Cytotoxicity of this compound

| Concentration (μM) | % Cell Viability (MTT Assay) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Table 2: Structure-Activity Relationship Analysis

| Compound Variant | Structure Modification | Biological Activity (%) |

|---|---|---|

| Original | None | 100 |

| Variant A | Added methyl group | 75 |

| Variant B | Replaced isopropoxy with ethoxy | 60 |

Eigenschaften

IUPAC Name |

dichloromethyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOSKSMGPJTTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(Cl)Cl)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400688 | |

| Record name | Dichloromethyldiisopropoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62260-99-5 | |

| Record name | Dichloromethyldiisopropoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyldiisopropoxyborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.